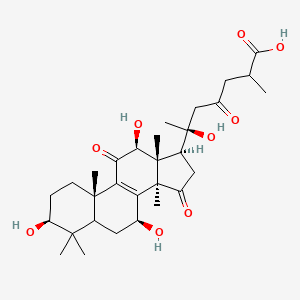

20-Hydroxyganoderic Acid G

Description

Properties

IUPAC Name |

(6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O9/c1-14(25(37)38)10-15(31)13-28(5,39)18-12-20(34)30(7)21-16(32)11-17-26(2,3)19(33)8-9-27(17,4)22(21)23(35)24(36)29(18,30)6/h14,16-19,24,32-33,36,39H,8-13H2,1-7H3,(H,37,38)/t14?,16-,17?,18+,19-,24+,27-,28-,29-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCQRNABFNZPFW-PVWQPZRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)(C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC(=O)C[C@@](C)([C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](CC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of 20-Hydroxyganoderic Acid G

This guide provides an in-depth overview of the discovery, isolation, and biological significance of 20-Hydroxyganoderic Acid G, a notable lanostane (B1242432) triterpenoid (B12794562). Tailored for researchers, scientists, and professionals in drug development, this document details the experimental protocols for its extraction and purification and presents key quantitative data.

Introduction and Discovery

This compound is a highly oxygenated lanostane triterpenoid derived from fungi of the Ganoderma genus. Initially identified and isolated from the ethanol (B145695) extract of the fruiting bodies of Ganoderma curtisii, it has also been reported as a novel oxygenated lanostanoid from the well-studied medicinal mushroom, Ganoderma lucidum[1][2]. As a member of the ganoderic acids, it is part of a class of compounds known for a wide range of pharmacological activities, including anti-inflammatory and anti-cancer properties[3][4]. The therapeutic potential of this compound is an active area of research, particularly in the context of neuroinflammatory diseases[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₃₀H₄₄O₉ |

| Molecular Weight | 548.67 g/mol |

| Class | Lanostane Triterpenoid |

| Source Organisms | Ganoderma curtisii, Ganoderma lucidum |

Source: PubChem CID 139586678[5]

Experimental Protocols: Isolation and Purification

The isolation of this compound from Ganoderma species involves a multi-step process of extraction and chromatographic separation. The following is a generalized workflow based on established methodologies for isolating triterpenoids from these fungi[2][6][7].

Preparation of Fungal Material

-

Drying and Pulverization: The fruiting bodies of the Ganoderma species are first dried to remove moisture. Subsequently, the dried material is finely powdered to increase the surface area for efficient solvent extraction.

Solvent Extraction

-

Primary Extraction: The powdered fungal material is subjected to exhaustive extraction with a high-percentage ethanol solution (e.g., 95-100% ethanol)[2][6][8]. This process is typically carried out at an elevated temperature (e.g., 60.22°C for 6 hours) to optimize the yield of triterpenoids[6][8].

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude triterpenoid-rich extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is then subjected to a series of chromatographic separations to isolate this compound.

-

Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated using a silica gel column. Elution is performed with a gradient system of solvents, such as chloroform/acetone or a similar non-polar to polar solvent system[2][7]. Fractions are collected and monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC): Fractions identified as containing the desired compound are further purified using semi-preparative HPLC. A reverse-phase C18 column is commonly employed with a gradient elution of acetonitrile (B52724) and acidified water (e.g., 0.1% acetic acid)[2][6]. The elution is monitored using a photodiode array (PDA) detector at a wavelength of approximately 252 nm[2][9]. The specific fraction corresponding to this compound is collected.

Structure Elucidation

The final identification and structural confirmation of the isolated this compound are performed using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H NMR and ¹³C NMR) to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Quantitative Data on Biological Activity

This compound has demonstrated notable anti-inflammatory effects. The following table summarizes the key quantitative data from a study on its activity in microglial cells.

| Cell Line | Activator | Parameter | Value | Reference |

| BV-2 microglia cells | Lipopolysaccharide (LPS) | IC₅₀ | 21.33 μM | [1] |

This data indicates that this compound can inhibit the activation of microglia, suggesting its potential as a therapeutic agent for neuroinflammatory conditions[1]. While ganoderic acids A, G, and H have been reported as relatively non-cytotoxic, other related compounds like ganoderenic acid D have shown significant cytotoxicity against various cancer cell lines[8][10].

Signaling Pathways and Mechanisms of Action

While the specific signaling pathway for this compound is still under investigation, the broader class of ganoderic acids is known to modulate several key cellular signaling pathways involved in inflammation and cancer. A putative mechanism of action can be proposed based on the known activities of other ganoderic acids.

Ganoderic acids have been shown to influence the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are central to the inflammatory response. Furthermore, some ganoderic acids have been found to interact with the p53 signaling pathway , a critical regulator of the cell cycle and apoptosis[11]. For instance, Ganoderic Acid D has been shown to protect against oxidative stress-induced senescence through the PERK/NRF2 signaling pathway [12][13].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 3. Anti-cancer properties of triterpenoids isolated from Ganoderma lucidum - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 20-hydroxylganoderic acid G | C30H44O9 | CID 139586678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

- 8. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jfda-online.com [jfda-online.com]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Ganoderic acid D prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ganoderic Acid D Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of 20-Hydroxyganoderic Acid G

This guide provides an in-depth overview of the discovery, isolation, and biological significance of 20-Hydroxyganoderic Acid G, a notable lanostane triterpenoid. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental protocols for its extraction and purification and presents key quantitative data.

Introduction and Discovery

This compound is a highly oxygenated lanostane triterpenoid derived from fungi of the Ganoderma genus. Initially identified and isolated from the ethanol extract of the fruiting bodies of Ganoderma curtisii, it has also been reported as a novel oxygenated lanostanoid from the well-studied medicinal mushroom, Ganoderma lucidum[1][2]. As a member of the ganoderic acids, it is part of a class of compounds known for a wide range of pharmacological activities, including anti-inflammatory and anti-cancer properties[3][4]. The therapeutic potential of this compound is an active area of research, particularly in the context of neuroinflammatory diseases[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₃₀H₄₄O₉ |

| Molecular Weight | 548.67 g/mol |

| Class | Lanostane Triterpenoid |

| Source Organisms | Ganoderma curtisii, Ganoderma lucidum |

Source: PubChem CID 139586678[5]

Experimental Protocols: Isolation and Purification

The isolation of this compound from Ganoderma species involves a multi-step process of extraction and chromatographic separation. The following is a generalized workflow based on established methodologies for isolating triterpenoids from these fungi[2][6][7].

Preparation of Fungal Material

-

Drying and Pulverization: The fruiting bodies of the Ganoderma species are first dried to remove moisture. Subsequently, the dried material is finely powdered to increase the surface area for efficient solvent extraction.

Solvent Extraction

-

Primary Extraction: The powdered fungal material is subjected to exhaustive extraction with a high-percentage ethanol solution (e.g., 95-100% ethanol)[2][6][8]. This process is typically carried out at an elevated temperature (e.g., 60.22°C for 6 hours) to optimize the yield of triterpenoids[6][8].

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude triterpenoid-rich extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is then subjected to a series of chromatographic separations to isolate this compound.

-

Silica Gel Column Chromatography: The crude extract is first fractionated using a silica gel column. Elution is performed with a gradient system of solvents, such as chloroform/acetone or a similar non-polar to polar solvent system[2][7]. Fractions are collected and monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC): Fractions identified as containing the desired compound are further purified using semi-preparative HPLC. A reverse-phase C18 column is commonly employed with a gradient elution of acetonitrile and acidified water (e.g., 0.1% acetic acid)[2][6]. The elution is monitored using a photodiode array (PDA) detector at a wavelength of approximately 252 nm[2][9]. The specific fraction corresponding to this compound is collected.

Structure Elucidation

The final identification and structural confirmation of the isolated this compound are performed using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H NMR and ¹³C NMR) to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Quantitative Data on Biological Activity

This compound has demonstrated notable anti-inflammatory effects. The following table summarizes the key quantitative data from a study on its activity in microglial cells.

| Cell Line | Activator | Parameter | Value | Reference |

| BV-2 microglia cells | Lipopolysaccharide (LPS) | IC₅₀ | 21.33 μM | [1] |

This data indicates that this compound can inhibit the activation of microglia, suggesting its potential as a therapeutic agent for neuroinflammatory conditions[1]. While ganoderic acids A, G, and H have been reported as relatively non-cytotoxic, other related compounds like ganoderenic acid D have shown significant cytotoxicity against various cancer cell lines[8][10].

Signaling Pathways and Mechanisms of Action

While the specific signaling pathway for this compound is still under investigation, the broader class of ganoderic acids is known to modulate several key cellular signaling pathways involved in inflammation and cancer. A putative mechanism of action can be proposed based on the known activities of other ganoderic acids.

Ganoderic acids have been shown to influence the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are central to the inflammatory response. Furthermore, some ganoderic acids have been found to interact with the p53 signaling pathway , a critical regulator of the cell cycle and apoptosis[11]. For instance, Ganoderic Acid D has been shown to protect against oxidative stress-induced senescence through the PERK/NRF2 signaling pathway [12][13].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 3. Anti-cancer properties of triterpenoids isolated from Ganoderma lucidum - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 20-hydroxylganoderic acid G | C30H44O9 | CID 139586678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

- 8. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jfda-online.com [jfda-online.com]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Ganoderic acid D prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ganoderic Acid D Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of 20-Hydroxyganoderic Acid G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyganoderic Acid G is a lanostane-type triterpenoid (B12794562), a class of bioactive compounds that contribute to the medicinal properties of fungi belonging to the genus Ganoderma. This technical guide provides an in-depth overview of the natural sources, extraction, and biological activities of this compound, with a focus on its potential in drug development, particularly for neuroinflammatory conditions. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes existing knowledge on related ganoderic acids to provide a comprehensive resource.

Natural Sources

The primary natural source of this compound identified to date is the fruiting body of Ganoderma curtisii , a species of laccate Ganoderma[1]. While a comprehensive screening of all Ganoderma species for this specific compound has not been reported, it is plausible that it may also be present in other closely related species, such as the well-studied Ganoderma lucidum , which is known to produce a wide array of ganoderic acids.

Table 1: Natural Sources of Ganoderic Acids and Reported Triterpenoid Content

| Fungal Species | Part | Compound | Concentration/Yield | Reference |

| Ganoderma curtisii | Fruiting Body | This compound | Not quantitatively reported | [1] |

| Ganoderma lucidum | Fruiting Body | Total Ganoderic Acids | 0.28% - 2.20% of dry weight | [2] |

| Ganoderma lucidum | Dehydrated Mushrooms | Ganoderic Acid A | 0.8502 to 0.9241 mg/100 mg | [3] |

| Ganoderma lucidum (submerged fermentation) | Mycelia | Total Ganoderic Acids | Up to 1.076 g/L | [4] |

| Ganoderma tsugae | Fruiting Body | Total Ganoderic Acids | 0.28% - 2.20% of dry weight | [2] |

Note: The table highlights the lack of specific quantitative data for this compound and provides context with data on total or other individual ganoderic acids from various Ganoderma species.

Experimental Protocols: Extraction and Isolation

A specific, detailed protocol for the extraction and isolation of this compound has not been published. However, based on established methods for the separation of other ganoderic acids from Ganoderma species, a likely protocol can be proposed. The following workflow is adapted from methodologies reported for the isolation of various triterpenoids from G. lucidum and G. tsugae.

General Extraction and Fractionation

-

Drying and Pulverization: The fruiting bodies of the Ganoderma species are dried at a controlled temperature (e.g., 60°C) to a constant weight and then pulverized into a fine powder.

-

Solvent Extraction: The powdered material is extracted with a polar solvent, typically 80-95% ethanol (B145695), using methods such as Soxhlet extraction, maceration, or ultrasonication to enhance efficiency[5].

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Triterpenoids like ganoderic acids are typically enriched in the chloroform or ethyl acetate fractions.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The enriched fraction (e.g., chloroform fraction) is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol (B129727) or hexane (B92381) and ethyl acetate in increasing polarity, is used to separate the compounds into different fractions.

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are further purified using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a small amount of acid like acetic or formic acid to improve peak shape) is a common method for separating individual ganoderic acids[2]. The eluent is monitored by a UV detector, and fractions corresponding to the desired peak are collected.

Structure Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR): To elucidate the detailed chemical structure.

Proposed experimental workflow for the extraction and isolation of this compound.

Biological Activity and Signaling Pathways

Anti-inflammatory Effects in Microglia

The most well-documented biological activity of this compound is its anti-inflammatory effect. Specifically, it has been shown to inhibit the activation of BV-2 microglial cells stimulated by lipopolysaccharide (LPS) with an IC50 of 21.33 μM[1]. Microglia are the resident immune cells of the central nervous system (CNS), and their overactivation contributes to neuroinflammation, which is implicated in various neurodegenerative diseases.

Other ganoderic acids, such as Ganoderic Acid A, have also been demonstrated to exert anti-inflammatory effects on microglia. These effects are often mediated through the suppression of pro-inflammatory cytokine release, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α)[6].

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound have not been fully elucidated, the inhibitory effect on LPS-induced microglial activation strongly suggests the involvement of key inflammatory signaling cascades. Based on studies of other ganoderic acids and the known mechanisms of LPS signaling in microglia, the following pathways are likely targets:

-

Nuclear Factor-kappa B (NF-κB) Pathway: LPS activates microglia through Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression, including pro-inflammatory cytokines. It is highly probable that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB[6][7].

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is another crucial signaling cascade activated by LPS in microglia, which also plays a significant role in the production of inflammatory mediators. Ganoderic acids have been shown to inhibit the phosphorylation of key MAPK proteins, such as p38, thereby suppressing the inflammatory response[8][9].

Putative signaling pathway for the anti-inflammatory action of this compound in microglia.

Conclusion and Future Directions

This compound, a triterpenoid found in Ganoderma curtisii, demonstrates significant anti-inflammatory properties, particularly in the context of neuroinflammation. While further research is needed to quantify its presence in various natural sources and to fully elucidate its mechanisms of action, the existing evidence suggests its potential as a lead compound for the development of novel therapeutics for neurodegenerative and other inflammatory diseases. Future research should focus on:

-

Quantitative analysis of this compound in a broader range of Ganoderma species.

-

Optimization of extraction and purification protocols to improve yield and purity.

-

In-depth investigation of the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies to evaluate its efficacy and safety in animal models of neuroinflammation and other relevant diseases.

This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. The combination of its natural origin and potent biological activity makes it a compelling candidate for further investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jfda-online.com [jfda-online.com]

- 3. myfoodresearch.com [myfoodresearch.com]

- 4. A novel Ganoderma lucidum G0119 fermentation strategy for enhanced triterpenes production by statistical process optimization and addition of oleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of 20-Hydroxyganoderic Acid G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyganoderic Acid G is a lanostane-type triterpenoid, a class of bioactive compounds that contribute to the medicinal properties of fungi belonging to the genus Ganoderma. This technical guide provides an in-depth overview of the natural sources, extraction, and biological activities of this compound, with a focus on its potential in drug development, particularly for neuroinflammatory conditions. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes existing knowledge on related ganoderic acids to provide a comprehensive resource.

Natural Sources

The primary natural source of this compound identified to date is the fruiting body of Ganoderma curtisii , a species of laccate Ganoderma[1]. While a comprehensive screening of all Ganoderma species for this specific compound has not been reported, it is plausible that it may also be present in other closely related species, such as the well-studied Ganoderma lucidum , which is known to produce a wide array of ganoderic acids.

Table 1: Natural Sources of Ganoderic Acids and Reported Triterpenoid Content

| Fungal Species | Part | Compound | Concentration/Yield | Reference |

| Ganoderma curtisii | Fruiting Body | This compound | Not quantitatively reported | [1] |

| Ganoderma lucidum | Fruiting Body | Total Ganoderic Acids | 0.28% - 2.20% of dry weight | [2] |

| Ganoderma lucidum | Dehydrated Mushrooms | Ganoderic Acid A | 0.8502 to 0.9241 mg/100 mg | [3] |

| Ganoderma lucidum (submerged fermentation) | Mycelia | Total Ganoderic Acids | Up to 1.076 g/L | [4] |

| Ganoderma tsugae | Fruiting Body | Total Ganoderic Acids | 0.28% - 2.20% of dry weight | [2] |

Note: The table highlights the lack of specific quantitative data for this compound and provides context with data on total or other individual ganoderic acids from various Ganoderma species.

Experimental Protocols: Extraction and Isolation

A specific, detailed protocol for the extraction and isolation of this compound has not been published. However, based on established methods for the separation of other ganoderic acids from Ganoderma species, a likely protocol can be proposed. The following workflow is adapted from methodologies reported for the isolation of various triterpenoids from G. lucidum and G. tsugae.

General Extraction and Fractionation

-

Drying and Pulverization: The fruiting bodies of the Ganoderma species are dried at a controlled temperature (e.g., 60°C) to a constant weight and then pulverized into a fine powder.

-

Solvent Extraction: The powdered material is extracted with a polar solvent, typically 80-95% ethanol, using methods such as Soxhlet extraction, maceration, or ultrasonication to enhance efficiency[5].

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids like ganoderic acids are typically enriched in the chloroform or ethyl acetate fractions.

Chromatographic Purification

-

Silica Gel Column Chromatography: The enriched fraction (e.g., chloroform fraction) is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol or hexane and ethyl acetate in increasing polarity, is used to separate the compounds into different fractions.

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are further purified using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small amount of acid like acetic or formic acid to improve peak shape) is a common method for separating individual ganoderic acids[2]. The eluent is monitored by a UV detector, and fractions corresponding to the desired peak are collected.

Structure Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR): To elucidate the detailed chemical structure.

Proposed experimental workflow for the extraction and isolation of this compound.

Biological Activity and Signaling Pathways

Anti-inflammatory Effects in Microglia

The most well-documented biological activity of this compound is its anti-inflammatory effect. Specifically, it has been shown to inhibit the activation of BV-2 microglial cells stimulated by lipopolysaccharide (LPS) with an IC50 of 21.33 μM[1]. Microglia are the resident immune cells of the central nervous system (CNS), and their overactivation contributes to neuroinflammation, which is implicated in various neurodegenerative diseases.

Other ganoderic acids, such as Ganoderic Acid A, have also been demonstrated to exert anti-inflammatory effects on microglia. These effects are often mediated through the suppression of pro-inflammatory cytokine release, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α)[6].

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound have not been fully elucidated, the inhibitory effect on LPS-induced microglial activation strongly suggests the involvement of key inflammatory signaling cascades. Based on studies of other ganoderic acids and the known mechanisms of LPS signaling in microglia, the following pathways are likely targets:

-

Nuclear Factor-kappa B (NF-κB) Pathway: LPS activates microglia through Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression, including pro-inflammatory cytokines. It is highly probable that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB[6][7].

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is another crucial signaling cascade activated by LPS in microglia, which also plays a significant role in the production of inflammatory mediators. Ganoderic acids have been shown to inhibit the phosphorylation of key MAPK proteins, such as p38, thereby suppressing the inflammatory response[8][9].

Putative signaling pathway for the anti-inflammatory action of this compound in microglia.

Conclusion and Future Directions

This compound, a triterpenoid found in Ganoderma curtisii, demonstrates significant anti-inflammatory properties, particularly in the context of neuroinflammation. While further research is needed to quantify its presence in various natural sources and to fully elucidate its mechanisms of action, the existing evidence suggests its potential as a lead compound for the development of novel therapeutics for neurodegenerative and other inflammatory diseases. Future research should focus on:

-

Quantitative analysis of this compound in a broader range of Ganoderma species.

-

Optimization of extraction and purification protocols to improve yield and purity.

-

In-depth investigation of the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies to evaluate its efficacy and safety in animal models of neuroinflammation and other relevant diseases.

This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. The combination of its natural origin and potent biological activity makes it a compelling candidate for further investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jfda-online.com [jfda-online.com]

- 3. myfoodresearch.com [myfoodresearch.com]

- 4. A novel Ganoderma lucidum G0119 fermentation strategy for enhanced triterpenes production by statistical process optimization and addition of oleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

The Unfolding Pathway: A Technical Guide to the Biosynthesis of 20-Hydroxyganoderic Acid G in Ganoderma

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acids (GAs), a class of highly oxygenated lanostane-type triterpenoids from the medicinal mushroom Ganoderma, exhibit a wide range of significant pharmacological activities, including antitumor, anti-HIV, and anti-inflammatory effects.[1][2] Among these, 20-Hydroxyganoderic Acid G represents a compound of interest, yet its precise biosynthetic pathway remains an active area of investigation. This technical guide synthesizes the current understanding of ganoderic acid biosynthesis, proposing a putative pathway for this compound based on characterized enzymatic steps for related compounds. We provide an in-depth look at the foundational mevalonate (B85504) (MVA) pathway, the critical role of cytochrome P450 monooxygenases (CYPs), detailed experimental protocols for enzyme characterization, and available quantitative data to support future research and metabolic engineering efforts.

The Core Biosynthetic Framework: From Acetyl-CoA to Lanosterol (B1674476)

The biosynthesis of all ganoderic acids, including this compound, originates from the mevalonate (MVA) pathway, a conserved route for isoprenoid production.[3][4] The process begins with acetyl-CoA and proceeds through a series of enzymatic steps to form the tetracyclic triterpenoid (B12794562) backbone, lanosterol. This initial phase is well-characterized, and several key enzyme-encoding genes have been cloned from Ganoderma lucidum, including 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene (B77637) synthase (SQS), and lanosterol synthase (LS).[5][6]

The MVA pathway serves as the foundational production line, supplying the essential precursor for the vast diversity of triterpenoids found in Ganoderma. Overexpression of genes encoding key enzymes in this pathway, such as HMGR, has been shown to significantly increase the accumulation of intermediates like squalene and lanosterol, leading to enhanced overall ganoderic acid yields.[3]

Diagram: The Mevalonate (MVA) Pathway to Lanosterol

// Nodes acetyl_coa [label="Acetyl-CoA (x3)", fillcolor="#F1F3F4", fontcolor="#202124"]; hmg_coa [label="HMG-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; mevalonate [label="Mevalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; ipp [label="IPP / DMAPP", fillcolor="#F1F3F4", fontcolor="#202124"]; fpp [label="Farnesyl-PP (FPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidosqualene [label="2,3-Oxidosqualene", fillcolor="#F1F3F4", fontcolor="#202124"]; lanosterol [label="Lanosterol", fillcolor="#FBBC05", fontcolor="#202124"];

// Enzymes aact_hmgs [label="AACT, HMGS", shape=plaintext, fontcolor="#5F6368"]; hmgr [label="HMGR (Key Enzyme)", shape=plaintext, fontcolor="#EA4335"]; mvk_mpk_mvd [label="MVK, MPK, MVD", shape=plaintext, fontcolor="#5F6368"]; idi [label="IDI", shape=plaintext, fontcolor="#5F6368"]; fps [label="FPS", shape=plaintext, fontcolor="#5F6368"]; sqs [label="SQS", shape=plaintext, fontcolor="#34A853"]; se [label="SE", shape=plaintext, fontcolor="#5F6368"]; ls [label="LS (OSC)", shape=plaintext, fontcolor="#4285F4"];

// Edges acetyl_coa -> hmg_coa [xlabel=" ", headlabel=<aact_hmgs>]; hmg_coa -> mevalonate [xlabel=" ", headlabel=<hmgr>]; mevalonate -> ipp [xlabel=" ", headlabel=<mvk_mpk_mvd>]; ipp -> fpp [xlabel=" ", headlabel=<idi, fps>]; fpp -> squalene [xlabel=" ", headlabel=<sqs>]; squalene -> oxidosqualene [xlabel=" ", headlabel=<se>]; oxidosqualene -> lanosterol [xlabel=" ", headlabel=<ls>]; } caption: "Figure 1: The MVA pathway for lanosterol biosynthesis in Ganoderma."

The Diversification Engine: Post-Lanosterol Modifications

The structural diversity of ganoderic acids arises from a series of post-lanosterol modifications, including oxidation, hydroxylation, and acylation, primarily catalyzed by a large family of Cytochrome P450 enzymes (CYPs).[1][7] These enzymes introduce oxygen atoms at various positions on the lanostane (B1242432) skeleton, creating the specific functional groups that define each unique ganoderic acid and its associated bioactivity.

While the specific CYP responsible for the C-20 hydroxylation leading to this compound has not yet been definitively characterized, research on other GAs provides a clear blueprint for its discovery. For instance, CYP5150L8 has been identified as catalyzing a three-step oxidation at the C-26 position, while CYP512U6 is known to hydroxylate the C-23 position.[8][9] It is highly probable that one or more of the numerous uncharacterized CYPs in the Ganoderma lucidum genome is responsible for the C-20 hydroxylation and other modifications required to synthesize this compound.[10]

Diagram: Putative Biosynthesis Pathway of this compound

Quantitative Data on Ganoderic Acid Biosynthesis

While precise quantitative data for the biosynthesis of this compound is not yet available, studies on related pathways provide valuable benchmarks for production and pathway efficiency. Metabolic engineering efforts have successfully increased the titers of both precursors and final GA products.

Table 1: Precursor and Triterpene Accumulation in Engineered G. lucidum

| Strain | Key Gene Overexpressed | Squalene Content (µg/g DW) | Lanosterol Content (µg/g DW) | Total Ganoderic Acid Content (mg/g DW) | Fold Increase (Total GAs) | Reference |

|---|---|---|---|---|---|---|

| Wild-Type (WT) | - | 12.8 | Not specified | 14.1 | - | [3] |

| Engineered | tHMGR | 86.6 | Increased | 29.4 | ~2.0 |[3] |

Table 2: Heterologous Production of Ganoderic Acids in S. cerevisiae

| Product | Key Ganoderma Genes Expressed | Host | Final Titer (mg/L) | Reference |

|---|---|---|---|---|

| HLDOA | CYP5150L8 | S. cerevisiae | 14.5 | [9] |

| DHLDOA | CYP5150L8, iGLCPR, CYP5139G1 | S. cerevisiae | 2.2 | [11] |

| Ganoderic Acid Y | CYP512W2, CYP5150L8, iGLCPR | S. cerevisiae | Not specified |[12] |

Experimental Protocols for Enzyme and Pathway Characterization

The elucidation of the this compound pathway will rely on established methodologies for gene identification, functional characterization, and metabolite analysis.

Protocol 1: Identification and Cloning of Candidate CYP Genes

-

Genome Mining: Identify putative CYP450 genes from the Ganoderma lucidum genome database based on sequence homology to known triterpenoid-modifying CYPs.[10]

-

RNA Extraction and cDNA Synthesis: Extract total RNA from G. lucidum mycelia or fruiting bodies, stages where GA biosynthesis genes are actively transcribed.[13] Synthesize first-strand cDNA using a reverse transcriptase kit.

-

Gene Amplification and Cloning: Design primers based on the candidate gene sequences and amplify the full-length open reading frame (ORF) using PCR. Clone the purified PCR product into an appropriate expression vector (e.g., pYES2 for yeast or pET series for E. coli).

Protocol 2: Heterologous Expression and In Vivo Biotransformation

-

Host Transformation: Transform the expression vector containing the candidate CYP gene into a suitable host, such as Saccharomyces cerevisiae. A partner cytochrome P450 reductase (CPR) from G. lucidum is often co-expressed to ensure electron transfer.[11]

-

Cultivation and Induction: Grow the engineered yeast strain in a suitable medium. Induce gene expression using an appropriate inducer (e.g., galactose for the GAL1 promoter).

-

Substrate Feeding: Supplement the culture with the presumed precursor, lanosterol, or a downstream intermediate.

-

Metabolite Extraction and Analysis: After a set incubation period, harvest the cells and extract metabolites using an organic solvent (e.g., ethyl acetate). Analyze the extract for new product peaks using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

Protocol 3: In Vitro Enzymatic Assays

-

Protein Expression and Purification: Express the candidate CYP and its partner CPR in E. coli or a yeast expression system. Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

-

Assay Reaction: Set up a reaction mixture containing the purified CYP, purified CPR, a NADPH-regenerating system, the substrate (e.g., a known GA intermediate), and buffer.

-

Product Detection: Incubate the reaction, then quench and extract with an organic solvent. Analyze the extract by HPLC and LC-MS to identify the reaction product.[9][11] The structure of the novel compound can be confirmed by Nuclear Magnetic Resonance (NMR).[11]

Diagram: Experimental Workflow for CYP Function Identification

Conclusion and Future Outlook

The biosynthesis of this compound in Ganoderma is a complex process built upon the foundational MVA pathway and orchestrated by a suite of modifying enzymes, predominantly from the cytochrome P450 family. While the complete pathway is yet to be fully elucidated, the existing body of research provides a robust framework and powerful molecular tools to uncover the missing links. The identification of the specific C-20 hydroxylase is the next critical step. This discovery will not only complete our understanding of the pathway but also enable the targeted metabolic engineering of microbial hosts for the sustainable and high-titer production of this pharmacologically valuable compound, paving the way for its further development as a therapeutic agent.

References

- 1. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Transcriptome and metabolome analyses reveal transcription factors regulating ganoderic acid biosynthesis in Ganoderma lucidum development [frontiersin.org]

- 14. benchchem.com [benchchem.com]

The Unfolding Pathway: A Technical Guide to the Biosynthesis of 20-Hydroxyganoderic Acid G in Ganoderma

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acids (GAs), a class of highly oxygenated lanostane-type triterpenoids from the medicinal mushroom Ganoderma, exhibit a wide range of significant pharmacological activities, including antitumor, anti-HIV, and anti-inflammatory effects.[1][2] Among these, 20-Hydroxyganoderic Acid G represents a compound of interest, yet its precise biosynthetic pathway remains an active area of investigation. This technical guide synthesizes the current understanding of ganoderic acid biosynthesis, proposing a putative pathway for this compound based on characterized enzymatic steps for related compounds. We provide an in-depth look at the foundational mevalonate (MVA) pathway, the critical role of cytochrome P450 monooxygenases (CYPs), detailed experimental protocols for enzyme characterization, and available quantitative data to support future research and metabolic engineering efforts.

The Core Biosynthetic Framework: From Acetyl-CoA to Lanosterol

The biosynthesis of all ganoderic acids, including this compound, originates from the mevalonate (MVA) pathway, a conserved route for isoprenoid production.[3][4] The process begins with acetyl-CoA and proceeds through a series of enzymatic steps to form the tetracyclic triterpenoid backbone, lanosterol. This initial phase is well-characterized, and several key enzyme-encoding genes have been cloned from Ganoderma lucidum, including 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene synthase (SQS), and lanosterol synthase (LS).[5][6]

The MVA pathway serves as the foundational production line, supplying the essential precursor for the vast diversity of triterpenoids found in Ganoderma. Overexpression of genes encoding key enzymes in this pathway, such as HMGR, has been shown to significantly increase the accumulation of intermediates like squalene and lanosterol, leading to enhanced overall ganoderic acid yields.[3]

Diagram: The Mevalonate (MVA) Pathway to Lanosterol

// Nodes acetyl_coa [label="Acetyl-CoA (x3)", fillcolor="#F1F3F4", fontcolor="#202124"]; hmg_coa [label="HMG-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; mevalonate [label="Mevalonate", fillcolor="#F1F3F4", fontcolor="#202124"]; ipp [label="IPP / DMAPP", fillcolor="#F1F3F4", fontcolor="#202124"]; fpp [label="Farnesyl-PP (FPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidosqualene [label="2,3-Oxidosqualene", fillcolor="#F1F3F4", fontcolor="#202124"]; lanosterol [label="Lanosterol", fillcolor="#FBBC05", fontcolor="#202124"];

// Enzymes aact_hmgs [label="AACT, HMGS", shape=plaintext, fontcolor="#5F6368"]; hmgr [label="HMGR (Key Enzyme)", shape=plaintext, fontcolor="#EA4335"]; mvk_mpk_mvd [label="MVK, MPK, MVD", shape=plaintext, fontcolor="#5F6368"]; idi [label="IDI", shape=plaintext, fontcolor="#5F6368"]; fps [label="FPS", shape=plaintext, fontcolor="#5F6368"]; sqs [label="SQS", shape=plaintext, fontcolor="#34A853"]; se [label="SE", shape=plaintext, fontcolor="#5F6368"]; ls [label="LS (OSC)", shape=plaintext, fontcolor="#4285F4"];

// Edges acetyl_coa -> hmg_coa [xlabel=" ", headlabel=<aact_hmgs>]; hmg_coa -> mevalonate [xlabel=" ", headlabel=<hmgr>]; mevalonate -> ipp [xlabel=" ", headlabel=<mvk_mpk_mvd>]; ipp -> fpp [xlabel=" ", headlabel=<idi, fps>]; fpp -> squalene [xlabel=" ", headlabel=<sqs>]; squalene -> oxidosqualene [xlabel=" ", headlabel=<se>]; oxidosqualene -> lanosterol [xlabel=" ", headlabel=<ls>]; } caption: "Figure 1: The MVA pathway for lanosterol biosynthesis in Ganoderma."

The Diversification Engine: Post-Lanosterol Modifications

The structural diversity of ganoderic acids arises from a series of post-lanosterol modifications, including oxidation, hydroxylation, and acylation, primarily catalyzed by a large family of Cytochrome P450 enzymes (CYPs).[1][7] These enzymes introduce oxygen atoms at various positions on the lanostane skeleton, creating the specific functional groups that define each unique ganoderic acid and its associated bioactivity.

While the specific CYP responsible for the C-20 hydroxylation leading to this compound has not yet been definitively characterized, research on other GAs provides a clear blueprint for its discovery. For instance, CYP5150L8 has been identified as catalyzing a three-step oxidation at the C-26 position, while CYP512U6 is known to hydroxylate the C-23 position.[8][9] It is highly probable that one or more of the numerous uncharacterized CYPs in the Ganoderma lucidum genome is responsible for the C-20 hydroxylation and other modifications required to synthesize this compound.[10]

Diagram: Putative Biosynthesis Pathway of this compound

Quantitative Data on Ganoderic Acid Biosynthesis

While precise quantitative data for the biosynthesis of this compound is not yet available, studies on related pathways provide valuable benchmarks for production and pathway efficiency. Metabolic engineering efforts have successfully increased the titers of both precursors and final GA products.

Table 1: Precursor and Triterpene Accumulation in Engineered G. lucidum

| Strain | Key Gene Overexpressed | Squalene Content (µg/g DW) | Lanosterol Content (µg/g DW) | Total Ganoderic Acid Content (mg/g DW) | Fold Increase (Total GAs) | Reference |

|---|---|---|---|---|---|---|

| Wild-Type (WT) | - | 12.8 | Not specified | 14.1 | - | [3] |

| Engineered | tHMGR | 86.6 | Increased | 29.4 | ~2.0 |[3] |

Table 2: Heterologous Production of Ganoderic Acids in S. cerevisiae

| Product | Key Ganoderma Genes Expressed | Host | Final Titer (mg/L) | Reference |

|---|---|---|---|---|

| HLDOA | CYP5150L8 | S. cerevisiae | 14.5 | [9] |

| DHLDOA | CYP5150L8, iGLCPR, CYP5139G1 | S. cerevisiae | 2.2 | [11] |

| Ganoderic Acid Y | CYP512W2, CYP5150L8, iGLCPR | S. cerevisiae | Not specified |[12] |

Experimental Protocols for Enzyme and Pathway Characterization

The elucidation of the this compound pathway will rely on established methodologies for gene identification, functional characterization, and metabolite analysis.

Protocol 1: Identification and Cloning of Candidate CYP Genes

-

Genome Mining: Identify putative CYP450 genes from the Ganoderma lucidum genome database based on sequence homology to known triterpenoid-modifying CYPs.[10]

-

RNA Extraction and cDNA Synthesis: Extract total RNA from G. lucidum mycelia or fruiting bodies, stages where GA biosynthesis genes are actively transcribed.[13] Synthesize first-strand cDNA using a reverse transcriptase kit.

-

Gene Amplification and Cloning: Design primers based on the candidate gene sequences and amplify the full-length open reading frame (ORF) using PCR. Clone the purified PCR product into an appropriate expression vector (e.g., pYES2 for yeast or pET series for E. coli).

Protocol 2: Heterologous Expression and In Vivo Biotransformation

-

Host Transformation: Transform the expression vector containing the candidate CYP gene into a suitable host, such as Saccharomyces cerevisiae. A partner cytochrome P450 reductase (CPR) from G. lucidum is often co-expressed to ensure electron transfer.[11]

-

Cultivation and Induction: Grow the engineered yeast strain in a suitable medium. Induce gene expression using an appropriate inducer (e.g., galactose for the GAL1 promoter).

-

Substrate Feeding: Supplement the culture with the presumed precursor, lanosterol, or a downstream intermediate.

-

Metabolite Extraction and Analysis: After a set incubation period, harvest the cells and extract metabolites using an organic solvent (e.g., ethyl acetate). Analyze the extract for new product peaks using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

Protocol 3: In Vitro Enzymatic Assays

-

Protein Expression and Purification: Express the candidate CYP and its partner CPR in E. coli or a yeast expression system. Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

-

Assay Reaction: Set up a reaction mixture containing the purified CYP, purified CPR, a NADPH-regenerating system, the substrate (e.g., a known GA intermediate), and buffer.

-

Product Detection: Incubate the reaction, then quench and extract with an organic solvent. Analyze the extract by HPLC and LC-MS to identify the reaction product.[9][11] The structure of the novel compound can be confirmed by Nuclear Magnetic Resonance (NMR).[11]

Diagram: Experimental Workflow for CYP Function Identification

Conclusion and Future Outlook

The biosynthesis of this compound in Ganoderma is a complex process built upon the foundational MVA pathway and orchestrated by a suite of modifying enzymes, predominantly from the cytochrome P450 family. While the complete pathway is yet to be fully elucidated, the existing body of research provides a robust framework and powerful molecular tools to uncover the missing links. The identification of the specific C-20 hydroxylase is the next critical step. This discovery will not only complete our understanding of the pathway but also enable the targeted metabolic engineering of microbial hosts for the sustainable and high-titer production of this pharmacologically valuable compound, paving the way for its further development as a therapeutic agent.

References

- 1. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Transcriptome and metabolome analyses reveal transcription factors regulating ganoderic acid biosynthesis in Ganoderma lucidum development [frontiersin.org]

- 14. benchchem.com [benchchem.com]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 20-Hydroxyganoderic Acid G

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyganoderic Acid G is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. As a member of the ganoderic acid family, it is of significant interest to the scientific community due to the diverse pharmacological activities associated with these compounds, including anti-inflammatory and potential neuroprotective effects. The complex, polycyclic structure of this compound necessitates a coordinated application of modern spectroscopic techniques for its complete chemical characterization. This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the structural elucidation of this intricate natural product.

Isolation and Purification

The journey to elucidating the structure of this compound begins with its isolation from the fruiting bodies of Ganoderma lucidum. A typical workflow for isolating this and other related triterpenoids is outlined below.

Caption: Isolation and Purification Workflow for Ganoderic Acids.

Experimental Protocol: Isolation

-

Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum (typically several kilograms) are subjected to exhaustive extraction with 95% ethanol at an elevated temperature (e.g., 80°C) for several hours. This process is repeated multiple times to ensure a comprehensive extraction of secondary metabolites.[1]

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is then subjected to silica gel column chromatography. A gradient elution system, often starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol, is employed to separate the complex mixture into fractions of decreasing polarity.

-

Further Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified. This often involves subsequent chromatographic steps, such as reversed-phase (C18) column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to yield the pure this compound.[1]

Spectroscopic Analysis and Structure Elucidation

The determination of the molecular structure of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Caption: Workflow for Spectroscopic Structure Elucidation.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is employed to determine the precise molecular weight and, consequently, the molecular formula of the compound. For this compound, the molecular formula has been established as C₃₀H₄₄O₉.

Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which aids in identifying structural motifs, particularly in the side chain of ganoderic acids. A characteristic fragmentation for many ganoderic acids is the cleavage of the C20-C22 bond, resulting in a neutral loss of 130 Da.

Table 1: Mass Spectrometry Data for this compound (Note: Specific fragmentation data for this compound is not available in the searched literature. The table below is a representative template.)

| Ion Type | Observed m/z | Interpretation |

| [M+H]⁺ | Data not available | Protonated molecule |

| [M-H]⁻ | Data not available | Deprotonated molecule |

| Fragments | Data not available | Characteristic cleavages (e.g., loss of H₂O, CO₂, side chain) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for complex organic molecules. A suite of 1D and 2D NMR experiments are performed to piece together the carbon skeleton and determine the stereochemistry.

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, Pyridine-d₅).

-

Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the following spectra:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Shows the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

-

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry by identifying protons that are close in space.

-

The chemical shifts (δ) from ¹H and ¹³C NMR spectra, along with key correlations from 2D NMR, are meticulously analyzed and tabulated to build the final structure.

Table 2: ¹H NMR Spectroscopic Data for this compound (Note: Specific ¹H NMR data for this compound is not available in the searched literature. This table serves as a template for data presentation.)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| e.g., 3-H | e.g., 3.25 | e.g., dd | e.g., 11.5, 4.5 |

| ... | ... | ... | ... |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Note: Specific ¹³C NMR data for this compound is not available in the searched literature. This table serves as a template for data presentation.)

| Position | δC (ppm) | Type | Key HMBC Correlations |

| e.g., C-1 | e.g., 35.8 | e.g., CH₂ | e.g., H-2, H-19 |

| e.g., C-20 | e.g., 73.5 | e.g., C | e.g., H-17, H-21, H-22 |

| ... | ... | ... | ... |

Final Structure

Through the systematic integration of data from mass spectrometry and the various NMR experiments, the planar structure and relative stereochemistry of this compound are determined. The key features of its lanostane (B1242432) skeleton include hydroxyl groups, carbonyl functions, and a carboxylic acid moiety in the side chain, with the defining feature being a hydroxyl group at the C-20 position. The final elucidated structure represents a crucial piece of chemical information for understanding its biological activity and for potential future synthetic or semi-synthetic efforts in drug development.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 20-Hydroxyganoderic Acid G

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyganoderic Acid G is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. As a member of the ganoderic acid family, it is of significant interest to the scientific community due to the diverse pharmacological activities associated with these compounds, including anti-inflammatory and potential neuroprotective effects. The complex, polycyclic structure of this compound necessitates a coordinated application of modern spectroscopic techniques for its complete chemical characterization. This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the structural elucidation of this intricate natural product.

Isolation and Purification

The journey to elucidating the structure of this compound begins with its isolation from the fruiting bodies of Ganoderma lucidum. A typical workflow for isolating this and other related triterpenoids is outlined below.

Caption: Isolation and Purification Workflow for Ganoderic Acids.

Experimental Protocol: Isolation

-

Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum (typically several kilograms) are subjected to exhaustive extraction with 95% ethanol at an elevated temperature (e.g., 80°C) for several hours. This process is repeated multiple times to ensure a comprehensive extraction of secondary metabolites.[1]

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is then subjected to silica gel column chromatography. A gradient elution system, often starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol, is employed to separate the complex mixture into fractions of decreasing polarity.

-

Further Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified. This often involves subsequent chromatographic steps, such as reversed-phase (C18) column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to yield the pure this compound.[1]

Spectroscopic Analysis and Structure Elucidation

The determination of the molecular structure of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Caption: Workflow for Spectroscopic Structure Elucidation.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is employed to determine the precise molecular weight and, consequently, the molecular formula of the compound. For this compound, the molecular formula has been established as C₃₀H₄₄O₉.

Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which aids in identifying structural motifs, particularly in the side chain of ganoderic acids. A characteristic fragmentation for many ganoderic acids is the cleavage of the C20-C22 bond, resulting in a neutral loss of 130 Da.

Table 1: Mass Spectrometry Data for this compound (Note: Specific fragmentation data for this compound is not available in the searched literature. The table below is a representative template.)

| Ion Type | Observed m/z | Interpretation |

| [M+H]⁺ | Data not available | Protonated molecule |

| [M-H]⁻ | Data not available | Deprotonated molecule |

| Fragments | Data not available | Characteristic cleavages (e.g., loss of H₂O, CO₂, side chain) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for complex organic molecules. A suite of 1D and 2D NMR experiments are performed to piece together the carbon skeleton and determine the stereochemistry.

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, Pyridine-d₅).

-

Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the following spectra:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Shows the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

-

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry by identifying protons that are close in space.

-

The chemical shifts (δ) from ¹H and ¹³C NMR spectra, along with key correlations from 2D NMR, are meticulously analyzed and tabulated to build the final structure.

Table 2: ¹H NMR Spectroscopic Data for this compound (Note: Specific ¹H NMR data for this compound is not available in the searched literature. This table serves as a template for data presentation.)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| e.g., 3-H | e.g., 3.25 | e.g., dd | e.g., 11.5, 4.5 |

| ... | ... | ... | ... |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Note: Specific ¹³C NMR data for this compound is not available in the searched literature. This table serves as a template for data presentation.)

| Position | δC (ppm) | Type | Key HMBC Correlations |

| e.g., C-1 | e.g., 35.8 | e.g., CH₂ | e.g., H-2, H-19 |

| e.g., C-20 | e.g., 73.5 | e.g., C | e.g., H-17, H-21, H-22 |

| ... | ... | ... | ... |

Final Structure

Through the systematic integration of data from mass spectrometry and the various NMR experiments, the planar structure and relative stereochemistry of this compound are determined. The key features of its lanostane skeleton include hydroxyl groups, carbonyl functions, and a carboxylic acid moiety in the side chain, with the defining feature being a hydroxyl group at the C-20 position. The final elucidated structure represents a crucial piece of chemical information for understanding its biological activity and for potential future synthetic or semi-synthetic efforts in drug development.

References

Spectroscopic and Mechanistic Insights into 20-Hydroxyganoderic Acid G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 20-Hydroxyganoderic Acid G, a lanostane (B1242432) triterpenoid (B12794562) with noteworthy anti-inflammatory properties. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Spectroscopic Data

The structural elucidation of this compound, isolated from the fruiting bodies of Ganoderma curtisii, has been accomplished through extensive spectroscopic analysis.[1] The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were recorded in pyridine-d₅.

Table 1: ¹H NMR Spectroscopic Data (Pyridine-d₅)

| Position | δH (ppm), mult. (J in Hz) |

| 1 | 1.25, m |

| 1.90, m | |

| 2 | 1.70, m |

| 2.15, m | |

| 3 | 3.25, dd (11.5, 4.5) |

| 4 | - |

| 5 | 1.05, d (9.5) |

| 6 | 1.50, m |

| 1.65, m | |

| 7 | 4.10, br s |

| 8 | - |

| 9 | 2.55, d (10.0) |

| 11 | 5.60, d (5.0) |

| 12 | 2.05, m |

| 2.20, m | |

| 14 | - |

| 15 | 4.45, d (9.0) |

| 16 | 2.10, m |

| 2.30, m | |

| 17 | 1.95, m |

| 18 | 0.95, s |

| 19 | 1.20, s |

| 20 | - |

| 21 | 1.35, s |

| 22 | 2.50, m |

| 2.70, m | |

| 23 | - |

| 24 | 5.95, t (7.0) |

| 25 | - |

| 26 | 1.90, s |

| 27 | 1.85, s |

| 28 | 0.85, s |

| 29 | 0.90, s |

| 3-OH | 4.80, d (4.0) |

| 7-OH | 5.20, br s |

| 15-OH | 5.50, d (5.5) |

| 20-OH | - |

Table 2: ¹³C NMR Spectroscopic Data (Pyridine-d₅)

| Position | δC (ppm) |

| 1 | 36.5 |

| 2 | 28.5 |

| 3 | 78.0 |

| 4 | 39.0 |

| 5 | 50.5 |

| 6 | 23.5 |

| 7 | 68.0 |

| 8 | 145.0 |

| 9 | 146.0 |

| 10 | 37.5 |

| 11 | 200.0 |

| 12 | 45.5 |

| 13 | 49.5 |

| 14 | 50.0 |

| 15 | 75.0 |

| 16 | 36.0 |

| 17 | 51.0 |

| 18 | 18.5 |

| 19 | 19.0 |

| 20 | 73.0 |

| 21 | 28.0 |

| 22 | 40.5 |

| 23 | 205.0 |

| 24 | 125.0 |

| 25 | 160.0 |

| 26 | 170.0 |

| 27 | 21.0 |

| 28 | 28.0 |

| 29 | 16.5 |

| 30 | 26.5 |

Mass Spectrometry Data

High-resolution mass spectrometry provides crucial information for the confirmation of the molecular formula and structural features of this compound.

Table 3: Mass Spectrometry Data

| Ion | m/z | Interpretation |

| [M-H]⁻ | 531.2936 | Molecular Ion |

| Fragment | 403.2093 | - |

| Fragment | 385.2003 | - |

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the extraction from its natural source and culminating in spectroscopic analysis.

Isolation and Purification

A generalized workflow for the isolation of lanostane triterpenoids from Ganoderma species is as follows:

-

Extraction: The air-dried and powdered fruiting bodies of Ganoderma curtisii are extracted with 95% ethanol (B145695) at room temperature.

-

Solvent Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, typically rich in triterpenoids, is subjected to repeated column chromatography on silica (B1680970) gel and ODS (octadecylsilyl) columns.

-

Preparative HPLC: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a Bruker Avance spectrometer (500 or 600 MHz for ¹H) using pyridine-d₅ as the solvent. Chemical shifts are reported in ppm relative to the solvent signals.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a quadrupole time-of-flight (Q-TOF) mass spectrometer to determine the accurate mass and molecular formula of the compound.

Biological Activity and Signaling Pathway

This compound has demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[1] This inhibition is mediated through the modulation of key inflammatory signaling pathways.

Inhibition of LPS-Induced Inflammatory Pathway

Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. In microglia, the resident immune cells of the central nervous system, LPS stimulation triggers a signaling cascade that leads to the production of pro-inflammatory mediators, including NO. This process is primarily regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This compound exerts its anti-inflammatory effect by intervening in this cascade.

Caption: LPS-induced pro-inflammatory signaling and inhibition by this compound.

Experimental Workflow for Anti-Inflammatory Assay

The inhibitory effect of this compound on NO production can be quantified using the following experimental workflow.

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

References

Spectroscopic and Mechanistic Insights into 20-Hydroxyganoderic Acid G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 20-Hydroxyganoderic Acid G, a lanostane triterpenoid with noteworthy anti-inflammatory properties. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Spectroscopic Data

The structural elucidation of this compound, isolated from the fruiting bodies of Ganoderma curtisii, has been accomplished through extensive spectroscopic analysis.[1] The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were recorded in pyridine-d₅.

Table 1: ¹H NMR Spectroscopic Data (Pyridine-d₅)

| Position | δH (ppm), mult. (J in Hz) |

| 1 | 1.25, m |

| 1.90, m | |

| 2 | 1.70, m |

| 2.15, m | |

| 3 | 3.25, dd (11.5, 4.5) |

| 4 | - |

| 5 | 1.05, d (9.5) |

| 6 | 1.50, m |

| 1.65, m | |

| 7 | 4.10, br s |

| 8 | - |